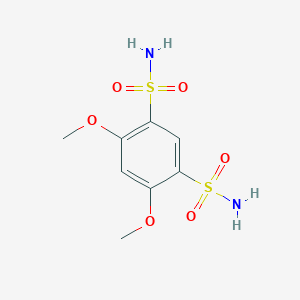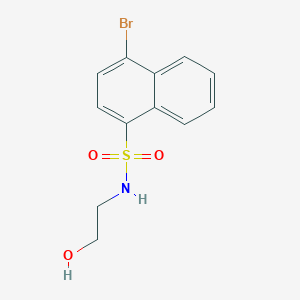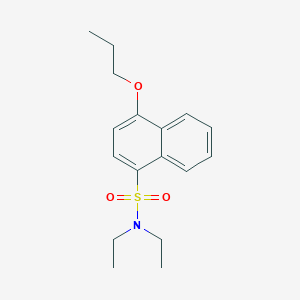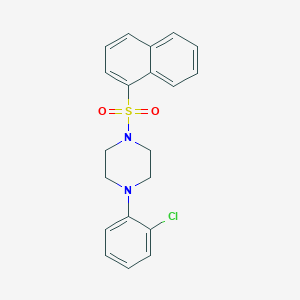
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole, also known as NBD-556, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves the inhibition of the above-mentioned enzymes. PKC is a key regulator of various cellular processes such as cell growth, differentiation, and apoptosis. PDE is involved in the regulation of cyclic nucleotide levels, which play important roles in cardiovascular and neurological functions. PLA2 is involved in the release of arachidonic acid, which is a precursor for the synthesis of various inflammatory mediators.
Biochemical and Physiological Effects
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of PKC and other signaling pathways. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models, possibly through the inhibition of PLA2 and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes, which allows for the study of specific signaling pathways and biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use. 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole. One possible direction is the development of more potent and selective inhibitors of PKC and other enzymes. Another direction is the investigation of the effects of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole in different disease models, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new drug delivery systems for 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole may enhance its efficacy and reduce its cytotoxic effects.
Synthesis Methods
The synthesis of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves the reaction of 5-chloro-2-ethoxyphenylsulfonyl chloride with 5,6-dimethylbenzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography.
Scientific Research Applications
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a range of enzymes such as protein kinase C (PKC), phosphodiesterase (PDE), and phospholipase A2 (PLA2). These enzymes play important roles in various biological processes such as cell signaling, inflammation, and neurotransmitter release.
properties
Molecular Formula |
C17H17ClN2O3S |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2O3S/c1-4-23-16-6-5-13(18)9-17(16)24(21,22)20-10-19-14-7-11(2)12(3)8-15(14)20/h5-10H,4H2,1-3H3 |
InChI Key |
AGZGIPXMMPWBJH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)


![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)

![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
